molecular formula C14H11N3 B1362423 1,5-Diphenyl-1H-1,2,3-triazole CAS No. 4874-85-5

1,5-Diphenyl-1H-1,2,3-triazole

Cat. No.: B1362423
CAS No.: 4874-85-5
M. Wt: 221.26 g/mol
InChI Key: LVMHTARDQMFJFA-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted with phenyl groups at the 1- and 5-positions. Its molecular formula is C₁₄H₁₁N₃, with a molecular weight of 221.26 g/mol . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alternative methods, such as silver nanoparticle (AgNP)-catalyzed reactions, which yield 61% efficiency under optimized conditions . Key physical properties include a boiling point of 413.8°C and a density of 1.14 g/cm³ .

Structurally, the triazole ring exhibits aromaticity, confirmed by NMR spectroscopy (e.g., a singlet at 7.71 ppm for the triazolyl proton in related analogs) . Its planar geometry facilitates coordination chemistry, as demonstrated in molybdenum(0) complexes where it acts as a σ-donor ligand . Applications span pharmaceuticals, materials science, and catalysis, with emerging roles in anticancer and antibacterial agent design .

Chemical Reactions Analysis

WL-109943 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl amino pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been studied for its potential as a selective inhibitor of c-Met kinases, which are implicated in cancer progression. For instance, derivatives of 1H-1,2,3-triazolo[4,5-b]pyrazines have shown potent inhibition against c-Met with an IC50 value as low as 0.005 µM . This suggests that modifications of the triazole structure can lead to effective anticancer agents.
  • Anti-inflammatory Properties :
    • Research has demonstrated that certain derivatives of 1,5-diphenyl-1H-1,2,4-triazole exhibit significant anti-inflammatory activity in models such as rat adjuvant-induced arthritis. Some compounds showed promising results in reducing inflammation markers .
  • Cholinesterase Inhibition :
    • A study highlighted the synthesis of 1,5-diphenyl-3-amino-1,2,4-triazoles that were effective cholinesterase inhibitors. These compounds were derived through microwave-assisted synthesis and exhibited good inhibitory activity with IC50 values reaching up to 1 mM . The mechanism of action was identified as mixed-type inhibition.

Agrochemical Applications

The unique properties of 1,5-diphenyl-1H-1,2,3-triazole derivatives extend to agrochemicals where they serve as fungicides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemical agents that can enhance crop protection while minimizing environmental impact.

Material Science Applications

In material science, triazole compounds are being explored for their potential use in the development of polymers and nanomaterials. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Additionally, their ability to form coordination complexes with metals opens avenues for creating new materials with tailored functionalities.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

  • Click Chemistry : Utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for efficient synthesis of triazoles under mild conditions .
  • Microwave-Assisted Synthesis : This method provides rapid reaction times and high yields for the production of functionalized triazoles .

Case Studies

Study Application Findings
Cui et al. (2020)AnticancerIdentified a potent c-Met inhibitor with IC50 = 0.005 µM .
Santos et al. (2019)Cholinesterase InhibitionDeveloped inhibitors with IC50 values up to 1 mM .
Research on Anti-inflammatory ActivityAnti-inflammatoryCompounds showed significant effects in rat models .

Comparison with Similar Compounds

1,4-Diphenyl-1H-1,2,3-triazole

  • Regiochemistry: The 1,4-isomer is formed via CuAAC, while the 1,5-isomer arises from thermal or non-catalyzed azide-alkyne cycloadditions .
  • Synthesis : CuAAC yields 1,4-products with near-quantitative efficiency, whereas 1,5-Diphenyl-1H-1,2,3-triazole requires alternative catalysts (e.g., AgNPs) or thermal activation .
  • Applications : 1,4-isomers dominate clinical use (e.g., tazobactam), while 1,5-derivatives are explored in metal coordination and niche pharmacological contexts .

1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole

  • Substituent Effects : The 4-methoxybenzyl group enhances solubility and modulates electronic properties, as evidenced by NMR shifts (e.g., methoxy protons at 3.80 ppm ) .
  • Activity : Derivatives with electron-withdrawing groups (e.g., nitro) show improved antibacterial activity compared to unsubstituted analogs .

3,3′-Methylenebis(1,5-diphenyl-1H-1,2,3-triazol-3-ium) triflate

  • Functionality : This bis-triazolium salt serves as a precursor for mesoionic carbene ligands, enabling stronger metal-ligand interactions than neutral triazoles .
  • Synthesis: Requires reflux conditions in toluene/n-hexane, contrasting with the room-temperature synthesis of monomeric triazoles .

Physicochemical and Coordination Properties

Property This compound 1,4-Diphenyl-1H-1,2,3-triazole 1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole
Boiling Point (°C) 413.8 Not reported Not reported
Density (g/cm³) 1.14 1.22 (predicted) Not reported
Coordination Chemistry Binds Mo(0) as σ-donor Limited metal coordination No reported metal interactions

Research Findings and Trends

  • Antimicrobial Potential: Fluorinated 1,5-diphenyltriazole derivatives exhibit enhanced antibacterial activity against Gram-positive pathogens .
  • Catalytic Innovations: AgNPs derived from Protorhus longifolia enable greener synthesis of 1,5-disubstituted triazoles, reducing reliance on copper catalysts .
  • Structural Insights : Single-crystal XRD confirms planar geometry in this compound, critical for its role in supramolecular chemistry .

Biological Activity

1,5-Diphenyl-1H-1,2,3-triazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

1. Anticancer Activity

This compound derivatives have been shown to exhibit potent anticancer properties. For instance, several studies have reported that triazole-containing compounds can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis:

  • Case Study : A study synthesized various 1,2,3-triazole derivatives which demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compound exhibited an IC50 of 1.1 μM against MCF-7 cells, outperforming standard drugs like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 (μM)
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4

These results indicate that modifications to the triazole structure can enhance anticancer efficacy.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains:

  • Antibacterial Efficacy : In a study evaluating the activity against Staphylococcus aureus, triazole derivatives demonstrated bacteriostatic and bactericidal effects with Minimum Inhibitory Concentration (MIC) values as low as 128 μg/mL. Scanning Electron Microscopy (SEM) revealed significant morphological changes in bacterial biofilms treated with these compounds .

3. Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is another area of interest:

  • Mechanism of Action : Some studies suggest that these compounds may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing nitric oxide production in activated microglial cells. For example, a specific derivative showed an IC50 value of approximately 2.91 μM for inhibiting nitric oxide production .

4. Neuroprotective Activity

Neuroprotective effects have been attributed to certain triazole derivatives as well:

  • Neuroprotection : Research indicates that some triazole compounds can cross the blood-brain barrier and provide neuroprotection against neurotoxic agents. In scopolamine-induced Alzheimer’s models in mice, treatment with these compounds resulted in improved learning and memory functions .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityMechanism/EffectReference
AnticancerInhibition of thymidylate synthase; IC50 values ranging from 1.1 to 2.6 μM against various cancer cell lines
AntimicrobialBacteriostatic and bactericidal activity against S. aureus; MIC = 128 μg/mL
Anti-inflammatoryInhibition of NF-κB signaling; IC50 = 2.91 μM for nitric oxide production
NeuroprotectiveImprovement in cognitive function in Alzheimer’s models; good BBB permeability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-Diphenyl-1H-1,2,3-triazole, and how is regioselectivity controlled?

The compound is primarily synthesized via 1,3-dipolar cycloaddition between phenyl azide and phenyl acetylene. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-regioisomers, alternative catalysts like lanthanide complexes (e.g., Ln[N(SiMe₃)₂]₃) enable selective 1,5-substitution . Non-catalytic thermal methods may also produce 1,5-isomers but with lower efficiency . Key confirmation involves comparing NMR spectral data (e.g., δ 7.85 ppm for H-triazole in CDCl₃) and cross-referencing with literature .

Q. How can spectroscopic methods distinguish this compound from its 1,4-isomer?

¹H NMR : The 1,5-isomer exhibits a characteristic singlet for the triazole proton at δ ~7.85 ppm, while 1,4-isomers show downfield shifts due to differing electronic environments. ¹³C NMR : The 1,5-isomer’s triazole carbons resonate at δ 125–137 ppm, distinct from 1,4-substituted analogs. X-ray crystallography or NOESY experiments may further resolve ambiguities .

Q. What are the typical applications of this compound in early-stage drug discovery?

The triazole core serves as a rigid scaffold for π-stacking and dipole-dipole interactions in enzyme inhibition studies. For example, derivatives with phenyl/nitro groups enhance binding to targets like caspases or cyclooxygenases . Its synthetic accessibility and stability under physiological conditions make it suitable for probing structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do transition-metal catalysts influence the regioselectivity of this compound synthesis?

Cu(I) catalysts favor 1,4-regioselectivity due to mechanistic coordination with alkynes, while lanthanide catalysts (e.g., Ln[N(SiMe₃)₂]₃) promote 1,5-selectivity via distinct transition states involving azide activation . Advanced mechanistic studies (DFT calculations, kinetic isotope effects) are recommended to elucidate electronic and steric factors .

Q. What strategies resolve contradictions in spectral data for this compound derivatives with bulky substituents?

  • Dynamic NMR : Detect conformational equilibria in flexible derivatives.
  • X-ray crystallography : Resolve regiochemistry unambiguously.
  • Isotopic labeling : Track substituent effects on chemical shifts. Contradictions often arise from solvent polarity, substituent electronic effects, or crystallographic packing forces .

Q. How can computational methods optimize reaction conditions for synthesizing this compound analogs?

Density Functional Theory (DFT) studies predict transition-state geometries and activation energies. For example, artificial force-induced reaction (AFIR) analysis identifies steric bottlenecks in iron-catalyzed systems, guiding solvent selection (e.g., THF vs. DMF) and temperature optimization .

Q. Experimental Design & Data Analysis

Q. Designing a SAR study for this compound-based caspase-3 inhibitors: What substituents enhance activity?

  • Electron-withdrawing groups (NO₂, CN) : Increase dipole-dipole interactions with catalytic sites.
  • Bulky substituents (tert-butyl) : Improve hydrophobic binding but may reduce solubility.
  • Flexible linkers (methylene) : Allow conformational adaptation to enzyme pockets . Methodology : Synthesize analogs via cycloaddition, screen using fluorogenic substrates, and validate with molecular docking (e.g., AutoDock Vina).

Q. How to troubleshoot low yields in the synthesis of this compound under non-catalytic conditions?

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.
  • Reaction monitoring : TLC (Rf ~0.5 in 1:3 EtOAc/hexane) or LC-MS to detect intermediates.
  • Side reactions : Minimize azide decomposition by avoiding prolonged heating; use fresh reagents .

Properties

IUPAC Name

1,5-diphenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMHTARDQMFJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299888
Record name 1,5-Diphenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4874-85-5
Record name 1,2,3-Triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diphenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of EtMgBr in THF (1.0M, 11.9 mL) was added phenylacetylene (1.30 mL, 11.9 mmol) at room temperature. The reaction mixture was heated to 50° C. for 15 min. After cooling the mixture to room temperature, a solution of phenylazide (1.41 g, 11.9 mmol) in THF (4 mL) was added. The resulting solution was stirred at room temperature for 30 min, and then heated to 50° C. for 1 hour before quenching with saturated NH4Cl (10 mL). The layers was separated, and the aqueous layer was extracted with CH2Cl2 (10 mL×3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the 1,5-diphenyltriazole as a white solid (1.98 g, 75%). 1H NMR (CDCl3, 300 MHz) δ 7.86 (s, 1H), 7.44-7.30 (m, 8H), 7.23-7.20 (m, 2H); 13C NMR (CDCl3, 75 MHz) δ 137.6, 136.5, 133.4, 129.3, 129.2, 128.8, 128.5, 126.7, 125.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,5-Diphenyl-1H-1,2,3-triazole
1,5-Diphenyl-1H-1,2,3-triazole
1,5-Diphenyl-1H-1,2,3-triazole
1,5-Diphenyl-1H-1,2,3-triazole
1,5-Diphenyl-1H-1,2,3-triazole
1,5-Diphenyl-1H-1,2,3-triazole

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